3-Methyl-1-(piperidin-3-yl)urea dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(piperidin-3-yl)urea dihydrochloride typically involves the reaction of 3-methylpiperidine with isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yield and purity. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(piperidin-3-yl)urea dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-25°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
3-Methyl-1-(piperidin-3-yl)urea dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Methyl-1-(piperidin-3-yl)urea dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-(piperidin-3-yl)methylurea hydrochloride
- 1-Methyl-3-(piperidin-3-yl)urea hydrochloride
- 3-Methyl-1-(piperidin-3-yl)urea hydrochloride
Uniqueness
3-Methyl-1-(piperidin-3-yl)urea dihydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields .
Properties
IUPAC Name |
1-methyl-3-piperidin-3-ylurea;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.2ClH/c1-8-7(11)10-6-3-2-4-9-5-6;;/h6,9H,2-5H2,1H3,(H2,8,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEVTCSYRHOFTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CCCNC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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